2-Phthalimidomethyl-benzonitrile
Description
Structural Framework and Significance in Organic Synthesis
The core structure of 2-Phthalimidomethyl-benzonitrile consists of a phthalimide (B116566) group linked to a benzonitrile (B105546) moiety through a methylene (B1212753) (-CH2-) bridge. The phthalimide group is a bicyclic aromatic structure containing an isoindole-1,3-dione system. rsc.org This rigid and planar group is a well-known pharmacophore and a versatile building block in organic synthesis. rsc.orgacs.org The benzonitrile portion of the molecule is a benzene (B151609) ring substituted with a nitrile (-C≡N) group. The nitrile group is a strong electron-withdrawing group, which influences the electronic properties of the benzene ring. derpharmachemica.com
The linkage of these two functional groups creates a molecule with a distinct three-dimensional shape and electronic distribution. The structural characteristics, such as bond lengths and angles, can be determined using techniques like X-ray crystallography and computational methods like Density Functional Theory (DFT). derpharmachemica.comnih.gov For instance, in a related phthalimide derivative, the molecular configuration is stabilized by intramolecular hydrogen bonding. nih.gov The significance of phthalimide-benzonitrile conjugates in organic synthesis lies in their potential to serve as intermediates for the creation of more complex molecules. acs.org The phthalimide group can be a precursor for primary amines via the Gabriel synthesis, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
Academic Research Landscape of Phthalimide and Benzonitrile Derivatives
The academic research landscape for both phthalimide and benzonitrile derivatives is vast and continues to expand.
Phthalimide Derivatives:
Phthalimides are a well-known class of organic molecules with a wide range of biological activities. rsc.org Research has demonstrated their potential as anticancer, antibacterial, anti-inflammatory, and anticonvulsant agents. rsc.orgbiomedgrid.comucl.ac.uk For example, thalidomide, a well-known phthalimide derivative, has shown anticonvulsant properties. ucl.ac.uk The synthesis of phthalimide derivatives is a mature field, with numerous methods developed, including traditional condensation reactions and more modern techniques like microwave-assisted synthesis. acs.orgresearchgate.net The reaction of phthalic anhydride (B1165640) with primary amines is a common method for their preparation. researchgate.net
Benzonitrile Derivatives:
Benzonitrile and its derivatives are also extensively studied organic compounds. ontosight.ai They are used as solvents and as intermediates in the synthesis of various chemicals. derpharmachemica.com The nitrile group's electronic properties make benzonitrile derivatives interesting for applications in materials science, such as in the development of materials with thermally activated delayed fluorescence (TADF) for use in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The synthesis of benzonitriles can be achieved through various methods, including the reaction of benzaldehyde (B42025) with hydroxylamine (B1172632) hydrochloride or the ammoxidation of toluene. researchgate.netgoogle.com
The conjugation of these two scaffolds, as in this compound, offers the potential to combine the biological activities of phthalimides with the unique electronic and chemical properties of benzonitriles.
Research Objectives and Scope within Organic Chemistry
The primary research objectives concerning this compound and related conjugates within organic chemistry are multifaceted:
Synthesis: Developing efficient and novel synthetic routes to access these conjugates. This includes exploring different catalysts, reaction conditions, and starting materials to improve yields and reduce environmental impact. acs.orgresearchgate.net
Structural Analysis: A thorough investigation of the molecular structure using spectroscopic techniques (NMR, IR) and X-ray crystallography to understand the compound's conformation and intermolecular interactions. nih.gov
Reactivity Studies: Exploring the chemical reactivity of the phthalimide and benzonitrile moieties within the conjugate to understand how they influence each other and to identify pathways for further functionalization.
Exploration of Applications: Investigating the potential of these conjugates as intermediates in the synthesis of novel pharmaceuticals, agrochemicals, or advanced materials. rsc.orgontosight.ai
The scope of this research is to contribute to the fundamental understanding of this class of compounds and to unlock their potential for practical applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H10N2O2 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H10N2O2/c17-9-11-5-1-2-6-12(11)10-18-15(19)13-7-3-4-8-14(13)16(18)20/h1-8H,10H2 |
InChI Key |
WNDRLQVACLZPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phthalimidomethyl Benzonitrile and Analogous Scaffolds
Direct Synthesis Approaches
Direct synthesis methods offer an efficient means of constructing the target molecule by forming the crucial C-N bond between the benzonitrile (B105546) and phthalimide (B116566) fragments in a single transformation.
Condensation Reactions
A straightforward and traditional method for the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride (B1165640) and a primary amine. In the context of 2-Phthalimidomethyl-benzonitrile, this involves the reaction of phthalic anhydride with 2-(aminomethyl)benzonitrile (B1289245). This reaction typically proceeds by heating the two reactants in a suitable solvent, such as glacial acetic acid, to facilitate the formation of the imide ring through dehydration. The reaction is driven by the nucleophilic attack of the primary amine on the carbonyl carbons of the anhydride, followed by cyclization and elimination of a water molecule.
Another approach within this category is the reaction of phthalic acid derivatives with 2-(aminomethyl)benzonitrile. While less common than the use of the anhydride, phthalic acid itself or its esters can be used, often requiring harsher conditions or the use of coupling agents to promote the amidation and subsequent cyclization.
| Reactants | Reagents/Conditions | Product | Yield |
| Phthalic Anhydride, 2-(Aminomethyl)benzonitrile | Glacial Acetic Acid, Reflux | This compound | Good to Excellent |
| Phthalic Acid, 2-(Aminomethyl)benzonitrile | High Temperature, Dehydrating Agent | This compound | Moderate |
Metal-Catalyzed Methodologies
Transition metal catalysis provides powerful tools for the formation of C-N bonds, offering alternative routes to N-substituted phthalimides with potentially milder conditions and broader substrate scope.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N cross-coupling reactions. A potential route to this compound could involve a three-component reaction. For instance, the palladium-catalyzed reaction of a bromobenzonitrile, an isonitrile, and an amine can lead to the formation of N-substituted phthalimides rsc.org. Adapting this to the target molecule could involve the reaction of 2-bromobenzonitrile, a suitable isonitrile, and a protected aminomethyl group that is later deprotected. More directly, palladium-catalyzed carbonylation reactions of o-dihaloarenes or o-haloarenes in the presence of an amine and carbon monoxide are established methods for phthalimide synthesis rsc.orgnih.gov.
Copper-Catalyzed Reactions: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are effective for the N-arylation of imides. While typically applied to aryl halides, this methodology could potentially be extended to benzylic halides. The copper-catalyzed reaction of potassium phthalimide with 2-(bromomethyl)benzonitrile would be a plausible application of this method, likely requiring a suitable ligand and base. A nano-Cu2O catalyzed synthesis of phthalimides from ortho-halobenzoic acids, amines, and trimethylsilyl (B98337) cyanide (TMSCN) in water has also been reported, showcasing the versatility of copper catalysis in these transformations acs.org.
| Catalyst System | Reactants | Reaction Type | Product |
| Palladium(II) Acetate/Ligand | 2-Bromobenzonitrile, Isonitrile, Amine | Three-Component Coupling | N-Substituted Phthalimide |
| Palladium/Carbon | 1,2-Diiodobenzene (B1346971), Aniline, CO | Double Carbonylation | N-Phenylphthalimide |
| Copper(I) Iodide/Ligand | 2-(Bromomethyl)benzonitrile, Potassium Phthalimide | Cross-Coupling | This compound |
| nano-Cu2O | 2-Halobenzoic Acid, Amine, TMSCN | Cyanation/Cyclization/Hydrolysis | N-Substituted Phthalimide |
Metal-Free Synthetic Protocols
In recent years, the development of metal-free synthetic methods has gained significant attention due to their cost-effectiveness and reduced environmental impact. An efficient metal-free protocol for the synthesis of N-aryl and N-alkyl phthalimide derivatives involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using TMSCN as the cyanide source acs.org. This approach offers a straightforward and scalable route with high functional group tolerance acs.org.
Another metal-free strategy involves the cross-coupling reaction between alkyl halides and N-haloimides, activated by an organobase such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method provides an efficient pathway for the amination of alkyl halides and could be applied to the synthesis of this compound from 2-(halomethyl)benzonitrile and an N-halophthalimide.
Oxidative Carbonylation Routes
Oxidative carbonylation represents another avenue for the synthesis of phthalimides, often employing palladium catalysis. In these reactions, a C-H bond is activated and a carbonyl group is introduced, followed by cyclization with an amine. While not a direct route starting from a pre-functionalized benzonitrile, it is conceivable that a substrate like 2-methylbenzonitrile could undergo a directed C-H activation and subsequent oxidative carbonylation in the presence of a phthalimide precursor or a nitrogen source that forms the phthalimide in situ. For example, palladium-catalyzed oxidative carbonylation has been used for the synthesis of phthalimides from 2-iodobenzamides and carbon monoxide nih.gov.
Modular Synthesis Strategies
Modular or stepwise synthesis involves the construction of the target molecule by first preparing a key intermediate containing either the benzonitrile or the phthalimide moiety, followed by the introduction of the second functional group.
Introduction of the Phthalimide Moiety
This strategy focuses on preparing a benzonitrile derivative with a suitable leaving group or a primary amine at the 2-methyl position, which then reacts to form the phthalimide ring.
A classic and highly effective method for introducing a phthalimide group is the Gabriel synthesis . This reaction involves the nucleophilic substitution of an alkyl halide with potassium phthalimide. For the synthesis of this compound, the key precursor would be 2-(bromomethyl)benzonitrile or 2-(chloromethyl)benzonitrile. This electrophile is then treated with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF) to yield the desired product. The Gabriel synthesis is known for its efficiency in preparing primary amines after a subsequent deprotection step, but in this case, the N-substituted phthalimide is the final product. The reaction proceeds via an SN2 mechanism and is generally efficient for primary halides.
| Precursor | Reagent | Solvent | Product |
| 2-(Bromomethyl)benzonitrile | Potassium Phthalimide | DMF | This compound |
| 2-(Chloromethyl)benzonitrile | Potassium Phthalimide | DMF | This compound |
The synthesis of the precursor, 2-(bromomethyl)benzonitrile, can be achieved from 2-methylbenzonitrile through radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Alternatively, if 2-(aminomethyl)benzonitrile is the available precursor, the phthalimide moiety can be introduced via the condensation reaction with phthalic anhydride as described in section 2.1.1. The synthesis of 2-(aminomethyl)benzonitrile itself can be accomplished through various methods, such as the reduction of 2-cyanobenzaldehyde oxime or the amination of 2-(bromomethyl)benzonitrile.
Introduction of the Benzonitrile Moiety
The benzonitrile unit is a key functional group in the target molecule. Its introduction onto the aromatic ring can be accomplished through various synthetic transformations.
The nitrile group can be introduced onto a benzene (B151609) ring through several established methods. The choice of method often depends on the available starting material.
Rosenmund–von Braun Reaction: This reaction involves the cyanation of an aryl halide (e.g., bromobenzene) using a cyanide salt, typically cuprous cyanide (CuCN). It is a reliable method for introducing a nitrile group onto an aromatic ring.
Sandmeyer Reaction: This well-known reaction transforms an aryl diazonium salt, derived from an aniline, into a benzonitrile using a copper(I) cyanide catalyst.
Dehydration of Amides: Aromatic amides, such as benzamide (B126), can be dehydrated to form the corresponding nitriles. This is often achieved using strong dehydrating agents. In the laboratory, benzonitrile can be prepared by the dehydration of benzamide.
Ammoxidation: On an industrial scale, benzonitrile is produced by the ammoxidation of toluene, which is the reaction of toluene with ammonia and oxygen at high temperatures (400–450 °C).
From Carboxylic Acids: Recent developments include methods for the direct cyanation of carboxylic acids. One novel approach uses paired electrosynthesis in liquid ammonia at room temperature, converting benzoic acid to benzonitrile without toxic reagents or expensive catalysts. rsc.org
The cyano group is a strong electron-withdrawing group and serves as a versatile synthetic handle, as it can be hydrolyzed to carboxylic acids or amides, or reduced to amines or aldehydes.
Achieving a specific substitution pattern, such as the ortho-substitution in this compound, requires regioselective synthetic strategies. The direct functionalization of benzonitrile often leads to a mixture of isomers, making it a less desirable approach for specific substitution patterns.
A more effective strategy is to start with an aromatic precursor that already contains a substituent at the desired position, which can then be converted into the nitrile or methyl group. For example, starting with ortho-toluidine (2-methylaniline), the amino group can be converted to a nitrile via the Sandmeyer reaction, yielding 2-methylbenzonitrile. The methyl group can then be halogenated to provide the reactive site for coupling with phthalimide.
Recent innovative strategies offer novel retrosynthetic pathways. For instance, a three-step method has been developed for converting 4-substituted pyridines into 2-substituted benzonitriles. researchgate.net This process involves pyridine N-oxidation, photochemical deconstruction in the presence of an amine to form a nitrile-containing butadiene, and a subsequent formal Diels–Alder cycloaddition to construct the benzonitrile ring. researchgate.net This approach allows for modular late-stage diversification and can be valuable for creating complex ortho-substituted benzonitriles. researchgate.net Another modern technique involves the boron-directed ortho-benzylation of N-aryl amides, which provides a highly selective protocol for functionalizing the ortho position. acs.org
Coupling Reactions for Linking Phthalimide and Benzonitrile Units
The final key transformation is the formation of the bond linking the phthalimide and benzonitrile moieties. This is fundamentally a C-N bond formation reaction.
The construction of C-N bonds is a central challenge in organic synthesis due to the importance of nitrogen-containing compounds in various fields. rsc.org
As previously discussed, the Gabriel Synthesis is a classic and highly effective method for this specific linkage, forming a C(sp³)–N bond between the benzylic carbon and the phthalimide nitrogen. byjus.com The reaction of potassium phthalimide with 2-(bromomethyl)benzonitrile directly yields the target molecule.
Beyond the Gabriel synthesis, modern cross-coupling reactions offer powerful alternatives for C-N bond formation.
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a premier method for forming C(aryl)–N bonds between aryl halides and amines. While not directly applicable to forming the C(sp³)–N bond in the target molecule, it is a vital tool for synthesizing related structures where the phthalimide is directly attached to an aromatic ring.
Reductive Cross-Coupling: Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for constructing C-N bonds under mild, neutral conditions. nih.gov A recent study described the coupling of N-methoxyphthalimides (acting as nitrogen electrophiles) with alkyl halides. nih.gov This approach is notable for its tolerance of base-sensitive functional groups, which can be problematic in the traditional Gabriel synthesis. nih.gov This method represents a complementary strategy for forging connections to the phthalimide nitrogen.
These advanced coupling methods expand the synthetic chemist's toolkit, enabling the construction of complex nitrogen-containing molecules with high efficiency and functional group compatibility. rsc.org
C-C Bond Formation Reactions
The synthesis of N-substituted phthalimides, such as this compound, typically involves the formation of a carbon-nitrogen bond, most famously through the Gabriel synthesis. masterorganicchemistry.comjk-sci.com However, alternative strategies focusing on the construction of the core structure through C-C bond formation offer different avenues for molecular assembly. While a direct C-C bond-forming synthesis for this compound is not extensively documented in readily available literature, analogous scaffolds can be constructed using modern catalytic methods.
One relevant approach involves the palladium-catalyzed [4+1] cycloaddition reaction. In this method, a difluorocarbene precursor acts as a carbonyl source, simultaneously forming one C-C bond and one C-N bond to construct the phthalimide ring from a 2-iodo-N-phenylbenzamide precursor. rsc.org This strategy highlights the use of C1 synthons to build the heterocyclic core.
Another advanced strategy involves the functionalization of C-H bonds. The Phthalimide-N-oxyl (PINO) radical, generated in situ from N-hydroxyphthalimide (NHPI), is a powerful tool for abstracting hydrogen atoms, initiating radical processes that can lead to C-C bond formation. researchgate.netresearchgate.nettandfonline.com This method allows for the conversion of a C-H bond into a C-C bond in a single transformation. For instance, a hydrocarbon (R-H) can react with an appropriately substituted allyl-PINO substrate, resulting in the transfer of an allyl group to the hydrocarbon. researchgate.net While not a direct synthesis of the target molecule, this principle of C-H activation and subsequent C-C bond formation represents a modern approach to building complex molecules.
Furthermore, transition metal-catalyzed reactions are pivotal in constructing isoindolinone skeletons, the reduced form of phthalimides. Rhodium(III)-catalyzed double C-H bond functionalization can create 3-spiro substituted isoindolinones from benzamides and diarylcyclopropenones, forming two new C-C bonds in the process. nih.gov These methods, while applied to related structures, demonstrate the potential of C-C bond-forming reactions in the synthesis of complex phthalimide-containing architectures.
Table 1: Examples of C-C Bond Forming Reactions for Phthalimide & Isoindolinone Scaffolds This table is illustrative of reaction types and may not represent the synthesis of the specific subject compound.
| Reaction Type | Catalyst/Reagent | Precursors | Key Bonds Formed | Ref |
|---|---|---|---|---|
| [4+1] Cycloaddition | Palladium complex | 2-Iodo-N-phenylbenzamide, Difluorocarbene precursor | 1 C-C, 1 C-N | rsc.org |
| C-H Functionalization | Phthalimido-N-oxyl (PINO) radical | Hydrocarbon, Allyl-PINO | 1 C-C | researchgate.net |
| Double C-H Activation | Rhodium(III) complex | Benzamide, 2,3-Diarylcyclopropenone | 2 C-C, 1 C-N | nih.gov |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of phthalimides and nitriles is a critical area of research, aiming to reduce environmental impact and improve process safety. researchgate.net These principles focus on maximizing atom economy, utilizing safer solvents and reagents, and designing energy-efficient processes.
Solvent-Free Conditions
Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste, which is a major contributor to the environmental footprint of chemical processes. For the synthesis of N-substituted phthalimides, solventless methods have proven effective.
One such method involves the thermal reaction between N,N'-disubstituted ureas and phthalic acid, catalyzed by imidazole (B134444) under solvent-free conditions, affording the desired phthalimides in moderate to good yields (53-92%). researchgate.net Another approach is the microwave-assisted solvent-free synthesis of N-substituted phthalimides from phthalic anhydride and various amines. researchgate.net Microwave irradiation often accelerates reaction rates, leading to shorter reaction times and increased energy efficiency. Similarly, nitriles can be synthesized from aldehydes under solvent-free conditions using a deep eutectic mixture of choline chloride and urea as an efficient and ecofriendly catalyst, achieving good to excellent yields with both conventional heating and microwave irradiation. organic-chemistry.org
Table 2: Solvent-Free Synthesis of Phthalimide and Nitrile Analogs
| Product Type | Reactants | Catalyst/Conditions | Yield | Ref |
|---|---|---|---|---|
| N-Substituted Phthalimide | Phthalic Acid, N,N'-Disubstituted Urea | Imidazole, Thermal | 53-92% | researchgate.net |
| N-Substituted Phthalimide | Phthalic Anhydride, Amine | Microwave-assisted | - | researchgate.net |
| Nitrile | Aldehyde, Hydroxylamine (B1172632) HCl | Choline chloride/Urea, MW or Heat | Good-Excellent | organic-chemistry.org |
High-Temperature, High-Pressure H2O/EtOH Mixtures
Water and ethanol are considered green solvents due to their low toxicity, availability, and biodegradability. The use of water/ethanol mixtures under high-temperature and high-pressure (subcritical or supercritical) conditions can dramatically alter their properties, making them effective media for organic synthesis. Under these conditions, the dielectric constant of water decreases, making it a suitable solvent for nonpolar organic molecules, while avoiding the use of volatile organic compounds (VOCs).
While specific application to this compound synthesis is not detailed, the principles are broadly applicable. For instance, high-temperature water can act as both a solvent and a catalyst (acid or base), eliminating the need for additional reagents. googleapis.com Reactions involving nitriles can be performed in alcohol solutions at elevated temperatures (200-340°C) to facilitate reduction, demonstrating the utility of these solvent systems under pressure. googleapis.com The unique properties of alcohol-water mixtures under high temperature and pressure can accelerate reaction rates and influence product selectivity in various organic transformations.
Catalyst Systems for Sustainable Synthesis
The development of sustainable catalyst systems is pivotal for green chemistry, focusing on replacing toxic or precious metals with more abundant, less toxic alternatives, employing metal-free organocatalysts, or designing recyclable catalytic systems.
For the synthesis of phthalimides, several green catalytic approaches have been developed. Nano-Cu₂O has been used as a catalyst for the assembly of N-substituted phthalimides from 2-halobenzoic acids and amines in water, which serves as a green solvent. rsc.orgacs.org Metal-free systems offer an even greener alternative. An efficient metal-free protocol for phthalimide synthesis involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using trimethylsilyl cyanide (TMSCN) as a cyanide source. acs.org
In nitrile synthesis, biocatalytic approaches using enzymes like aldoxime dehydratase represent a highly sustainable method, operating under mild conditions without the need for high temperatures, pressures, or toxic reagents. nih.gov For more conventional chemical synthesis, the use of recyclable ionic liquids that can act as a co-solvent, catalyst, and phase-separator simplifies the process and minimizes waste. blazingprojects.com These systems avoid the use of metal salt catalysts and allow for easy recovery and reuse of the catalytic medium.
Table 3: Examples of Sustainable Catalyst Systems
| Target Scaffold | Catalyst System | Key Green Features | Ref |
|---|---|---|---|
| Phthalimide | Nano-Cu₂O in water | Use of water as solvent, nanocatalyst | rsc.orgacs.org |
| Phthalimide | Metal-free (TMSCN) | Avoids transition metal catalysts | acs.org |
| Nitrile | Aldoxime dehydratase (Enzyme) | Biocatalysis, mild conditions, aqueous media | nih.gov |
| Nitrile | Recyclable Ionic Liquid | No metal catalyst, catalyst is recyclable | blazingprojects.com |
Advanced Spectroscopic and Analytical Characterization of 2 Phthalimidomethyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy provides detailed information about the types and number of hydrogen atoms in a molecule, as well as their neighboring environments. The ¹H NMR spectrum of 2-Phthalimidomethyl-benzonitrile, typically recorded in a deuterated solvent like deuterochloroform (CDCl₃), would exhibit distinct signals corresponding to the different sets of protons. rsc.org
The aromatic protons of the phthalimide (B116566) and benzonitrile (B105546) rings would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic rings' electron clouds. msu.edu The four protons on the phthalimide ring would likely appear as two multiplets, while the four protons on the benzonitrile ring would also show complex splitting patterns due to their respective electronic environments and coupling with neighboring protons.
A key feature in the spectrum would be the signal for the methylene (B1212753) (-CH₂-) protons. These two protons are chemically equivalent and are situated between the phthalimide nitrogen and the benzonitrile ring. This unique position would result in a characteristic singlet in the spectrum, likely appearing in the range of δ 4.5-5.5 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the adjacent phthalimide and benzonitrile groups.
A hypothetical ¹H NMR data table for this compound is presented below:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.95 | m | 2H | Phthalimide-H |
| 7.70 - 7.80 | m | 2H | Phthalimide-H |
| 7.60 - 7.70 | m | 2H | Benzonitrile-H |
| 7.40 - 7.50 | m | 2H | Benzonitrile-H |
| 4.90 | s | 2H | -CH₂- |
m = multiplet, s = singlet
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give a distinct signal. oregonstate.edu
The carbonyl carbons of the phthalimide group would be the most downfield signals, typically appearing around δ 167 ppm. researchgate.net The carbon atom of the nitrile group (-C≡N) would also have a characteristic chemical shift in the range of δ 115-120 ppm. oregonstate.edu
The aromatic carbons of both the phthalimide and benzonitrile rings would resonate in the typical aromatic region of δ 120-140 ppm. Due to the different electronic environments, it is expected that all the aromatic carbons will be chemically non-equivalent, resulting in a number of distinct signals. The quaternary carbons (those not bonded to any hydrogens) of the aromatic rings would generally show weaker signals. oregonstate.edu
The methylene carbon (-CH₂-) would appear in the aliphatic region of the spectrum, with an expected chemical shift around δ 40-50 ppm.
A hypothetical ¹³C NMR data table is provided below:
| Chemical Shift (δ, ppm) | Assignment |
| 167.5 | C=O (Phthalimide) |
| 140.1 | Quaternary C (Benzonitrile) |
| 134.5 | Aromatic CH (Phthalimide) |
| 132.3 | Quaternary C (Phthalimide) |
| 132.1 | Aromatic CH (Benzonitrile) |
| 129.0 | Aromatic CH (Benzonitrile) |
| 123.8 | Aromatic CH (Phthalimide) |
| 118.5 | -C≡N |
| 112.0 | Quaternary C (Benzonitrile) |
| 41.7 | -CH₂- |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.orgyoutube.com In the case of this compound, this would be particularly useful for confirming the coupling patterns within the aromatic rings of the phthalimide and benzonitrile moieties. youtube.com Cross-peaks would appear off the diagonal, connecting the signals of coupled protons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which protons are directly attached to which carbon atoms. columbia.edulibretexts.org Each cross-peak in an HSQC spectrum correlates a proton signal with the signal of the carbon to which it is bonded. youtube.com This would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound. rsc.org The calculated exact mass for the molecular formula C₁₆H₁₀N₂O₂ would be compared to the experimentally measured mass. A close match between the two values, typically within a few parts per million (ppm), would confirm the elemental composition of the synthesized compound. For example, a common high-resolution technique is Electrospray Ionization Time-of-Flight (ESI-ToF) mass spectrometry. rsc.org
A hypothetical HRMS data table is shown below:
| Ion | Calculated m/z | Found m/z | Difference (ppm) |
| [C₁₆H₁₀N₂O₂ + H]⁺ | 263.0815 | 263.0812 | -1.1 |
| [C₁₆H₁₀N₂O₂ + Na]⁺ | 285.0634 | 285.0631 | -1.1 |
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm its identity. libretexts.org The fragmentation of this compound would likely involve the cleavage of the bonds connecting the methylene group to the phthalimide and benzonitrile moieties.
A probable fragmentation pathway would involve the loss of the benzonitrile group or the phthalimide group. For instance, the cleavage of the bond between the methylene carbon and the benzonitrile ring could lead to the formation of a stable phthalimidomethyl cation. Another key fragmentation could be the loss of a hydrogen cyanide (HCN) molecule from the benzonitrile moiety. nih.govrsc.orgresearchgate.netrsc.org The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. researchgate.net
A hypothetical table of major fragments is presented below:
| m/z | Possible Fragment Ion |
| 262 | [M]⁺ |
| 160 | [M - C₇H₄N]⁺ |
| 130 | [C₈H₄O₂]⁺ |
| 102 | [C₇H₄N]⁺ |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods are instrumental in identifying the characteristic vibrations of its key functional groups: the imide and the nitrile.
Vibrational Mode Assignment of Imide and Nitrile Functional Groups
The vibrational spectrum of this compound is dominated by the distinct signals from its imide and nitrile moieties. The nitrile group (C≡N) exhibits a strong and sharp absorption band in the IR spectrum, which is a highly characteristic and reliable indicator of its presence. semanticscholar.orgijtsrd.com This stretching vibration typically appears in a relatively clean region of the spectrum where few other functional groups absorb.
The phthalimide group presents more complex vibrational patterns, most notably the stretching modes of its two carbonyl (C=O) groups. These typically manifest as two distinct bands corresponding to asymmetric and symmetric stretching vibrations. nih.gov The exact frequencies can be influenced by the molecular environment and potential intermolecular interactions. jeeadv.ac.in
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing modes of the aromatic rings and the nitrile stretch are typically strong and easily identifiable in the Raman spectrum. ijtsrd.comresearchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| Nitrile (C≡N) | Stretching (ν) | 2220 - 2230 | semanticscholar.orgijtsrd.com |
| Imide (C=O) | Asymmetric Stretching (ν_as) | 1720 - 1797 | nih.gov |
| Imide (C=O) | Symmetric Stretching (ν_s) | 1643 - 1697 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule as it absorbs ultraviolet or visible light. This analysis provides insights into the conjugated systems and chromophores present.
Electronic Transitions and Chromophore Analysis
The UV-Vis absorption spectrum of this compound is primarily determined by its two main chromophores: the phthalimide system and the benzonitrile system. Both moieties contain benzene (B151609) rings, which are known to exhibit strong absorption in the UV region due to π→π* transitions. mdpi.comsphinxsai.com
The primary electronic transitions expected for this molecule are:
π→π* Transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings of both the phthalimide and benzonitrile groups. researchgate.netrsc.org The spectrum of benzonitrile itself is known to resemble that of other monosubstituted benzenes. researchgate.net
n→π* Transitions: These lower-intensity absorptions are also possible. They involve the excitation of non-bonding electrons (lone pairs) from the oxygen atoms of the imide's carbonyl groups and the nitrogen atom of the nitrile group to antibonding π* orbitals. rsc.org
| Chromophore | Electronic Transition | Description | Source |
| Benzonitrile & Phthalimide | π → π | Excitation of electrons from aromatic π bonding orbitals to π antibonding orbitals. | researchgate.netmdpi.comsphinxsai.com |
| Imide & Nitrile | n → π | Excitation of non-bonding electrons from oxygen or nitrogen atoms to π antibonding orbitals. | rsc.org |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, the technique of single-crystal X-ray diffraction would be the method of choice for its elucidation. nih.gov This technique involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined, revealing the molecule's solid-state conformation. nih.gov For a molecule like this compound, this would precisely define the dihedral angle between the phthalimide and benzonitrile ring systems.
Analysis of Intermolecular Interactions in the Crystalline Lattice
The crystal packing of this compound would be governed by a variety of non-covalent intermolecular interactions, which stabilize the lattice. mdpi.comias.ac.in Based on the functional groups present, the following interactions are anticipated:
π-π Stacking: The planar, electron-rich aromatic rings of the phthalimide and benzonitrile moieties are expected to engage in π-π stacking interactions, a common feature in the crystal structures of phthalimides and aromatic nitriles. nih.govnih.govnih.gov These can occur in either a face-to-face or offset arrangement.
C-H···O Hydrogen Bonds: The carbonyl oxygen atoms of the imide group can act as hydrogen bond acceptors, forming weak C-H···O interactions with hydrogen atoms from the aromatic rings or the methylene bridge of neighboring molecules. nih.govrsc.org
C-H···N Interactions: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor, capable of forming weak C-H···N interactions with hydrogen atoms from adjacent molecules. nih.govnih.gov
These collective interactions create a stable, three-dimensional supramolecular architecture in the solid state. nih.gov
Chromatographic Techniques for Purity and Separation
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound such as this compound, these techniques are crucial for quality control, reaction monitoring, and impurity profiling.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. Its application to this compound would typically involve a reverse-phase method, where the stationary phase is nonpolar and the mobile phase is polar.
Detailed Research Findings:
While specific HPLC methods for this compound are not extensively documented in publicly available literature, a suitable method can be extrapolated from the analysis of structurally related compounds such as benzonitrile and phthalimide derivatives. sielc.comchromforum.orghelixchrom.comsielc.comsielc.comsigmaaldrich.comthermofisher.com A reverse-phase column, such as a C18, is commonly employed for the separation of aromatic compounds. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a buffer or acid modifier like phosphoric acid or sulfuric acid to improve peak shape and resolution. sielc.comsielc.comsielc.com For instance, a method for separating benzonitrile, toluene, and benzylamine (B48309) utilized a mobile phase of water, acetonitrile, and sulfuric acid with UV detection at 210 nm. sielc.com For compounds with phthalimide groups, buffered mobile phases are also common. chromforum.org
Detection is most commonly achieved using a UV detector, as the benzonitrile and phthalimide moieties are strong chromophores. The selection of an appropriate wavelength is critical for sensitivity. Given the UV absorption characteristics of benzonitrile, monitoring in the range of 200-300 nm would be appropriate. sielc.comsigmaaldrich.com
A gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with differing polarities.
Table 1: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Value/Description |
|---|---|
| Stationary Phase | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm and 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for robust compound identification.
Detailed Research Findings:
The analysis of this compound by GC-MS presents a viable method for its identification and purity assessment, provided the compound is thermally stable and sufficiently volatile. The analysis of related phthalimide and benzonitrile compounds by GC-MS is well-documented. researchgate.netnih.govoup.comnih.gov For instance, the gas chromatographic determination of chloroethyl phthalimide compounds has been successfully achieved using small-bore glass columns. nih.gov However, the thermal lability of some phthalimide derivatives under GC conditions is a potential challenge that may lead to degradation. nih.gov
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas, commonly helium. The column oven temperature is programmed to increase over time, facilitating the separation of compounds based on their boiling points and interactions with the stationary phase. A common stationary phase for the analysis of aromatic compounds is a 5% phenyl-methylpolysiloxane.
Following separation in the GC, the eluted compounds enter the mass spectrometer. Electron ionization (EI) is a common ionization technique where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. libretexts.org The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic ions corresponding to the phthalimide group (e.g., m/z 147) and the benzonitrile moiety. nist.gov For example, the mass spectrum of phthalimide shows a prominent molecular ion at m/z 147. nist.gov The fragmentation of the benzyl (B1604629) group and the loss of the cyano group would also produce characteristic fragments.
Table 2: Representative GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
|---|---|
| GC System | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 10 min) |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-550 m/z |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
Reaction Mechanisms and Reactivity Studies of 2 Phthalimidomethyl Benzonitrile
Reactivity of the Phthalimide (B116566) Moiety
The phthalimide moiety contains a cyclic imide structure, which is characterized by two carbonyl groups attached to a nitrogen atom. This arrangement dictates its reactivity, primarily centered around the electrophilic nature of the carbonyl carbons and the chemistry of the imide nitrogen.
The carbonyl carbons of the phthalimide group are electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density, leaving the carbon with a partial positive charge. masterorganicchemistry.comuniversityofgalway.ie This makes them susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, involves the formation of a tetrahedral intermediate as the nucleophile bonds to the carbonyl carbon. masterorganicchemistry.combyjus.com
The general mechanism for nucleophilic addition to a carbonyl group can be described in the following steps:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a new sigma bond.
Intermediate Formation: The pi bond of the carbonyl group breaks, and the electrons are transferred to the oxygen atom, resulting in a tetrahedral alkoxide intermediate. byjus.com
Protonation: The negatively charged oxygen can be protonated by a suitable acid source to yield a hydroxyl group. byjus.com
The reactivity of the carbonyl group can be influenced by the presence of electron-withdrawing or electron-donating groups. In the case of 2-Phthalimidomethyl-benzonitrile, the benzonitrile (B105546) group is located on the N-benzyl substituent and its electronic effect on the phthalimide carbonyls is primarily inductive.
| Reagent Type | General Product | Notes |
| Strong Nucleophiles (e.g., Grignard reagents, organolithium reagents) | Tertiary Alcohols (after hydrolysis) | Attack on one or both carbonyls can occur, leading to ring opening. |
| Hydride Reagents (e.g., LiAlH4, NaBH4) | Diols (after reduction of carbonyls) | Reduction can lead to ring-opened products. |
| Amines | Amides (via aminolysis) | Leads to the opening of the phthalimide ring. |
| Hydroxide (B78521) Ions | Carboxylates (via hydrolysis) | Results in the formation of a dicarboxylic acid salt. |
Table 1: Examples of Nucleophilic Attack on the Phthalimide Carbonyls
While the carbonyl carbons are the primary sites for nucleophilic attack, the nitrogen atom of the phthalimide is generally not nucleophilic due to the delocalization of its lone pair of electrons across the two adjacent carbonyl groups. This delocalization imparts a partial positive charge on the nitrogen and makes it less available for reactions. However, reactions that involve the cleavage of the N-C(benzyl) bond can be considered reactions at the N-substituted imide nitrogen. For instance, in the Gabriel synthesis of primary amines, the phthalimide anion acts as a nucleophile. While this compound is an N-substituted phthalimide, the principles of the Gabriel synthesis are relevant to understanding the stability and reactivity of the N-C bond.
The hydrolysis and aminolysis of the phthalimide ring are important reactions that lead to the cleavage of one or both of the amide bonds. These reactions are essentially nucleophilic acyl substitution reactions.
Imide Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile and attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This is followed by the cleavage of the C-N bond, opening the phthalimide ring to form a phthalamic acid salt. Subsequent heating can lead to the hydrolysis of the second amide bond, yielding phthalic acid and 2-aminomethyl-benzonitrile. byjus.com
Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This leads to the formation of the corresponding phthalamic acid.
Aminolysis: Aminolysis involves the reaction of the phthalimide with an amine. A primary or secondary amine can attack one of the carbonyl carbons, leading to the opening of the phthalimide ring to form an N-substituted phthalamide. A well-known example of this type of reaction is the use of hydrazine (B178648) to cleave the phthalimide group in the Gabriel synthesis, which results in the formation of phthalhydrazide (B32825) and the corresponding primary amine. researchgate.net The reaction of this compound with hydrazine would be expected to yield 2-aminomethyl-benzonitrile and phthalhydrazide.
| Conditions | Reagent | Product(s) |
| Basic | NaOH (aq), Heat | Sodium phthalate (B1215562) and 2-aminomethyl-benzonitrile |
| Acidic | H3O+, Heat | Phthalic acid and 2-aminomethyl-benzonitrile |
| Aminolysis | Hydrazine (NH2NH2) | Phthalhydrazide and 2-aminomethyl-benzonitrile |
Table 2: Hydrolysis and Aminolysis Products of the Phthalimide Moiety
Reactivity of the Benzonitrile Moiety
The benzonitrile moiety consists of a cyano group (-C≡N) attached to a benzene (B151609) ring. The carbon-nitrogen triple bond and the aromatic ring influence its reactivity.
Similar to a carbonyl carbon, the nitrile carbon is electrophilic due to the polarization of the carbon-nitrogen triple bond. Nucleophiles can attack this carbon, leading to the formation of an imine anion intermediate. byjus.com
Strong nucleophiles like Grignard reagents and organolithium reagents can add to the nitrile carbon. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. For example, the reaction of this compound with a Grignard reagent (R-MgX) would, after hydrolysis, produce 2-Phthalimidomethyl-benzoyl-R ketone.
The nitrile group is a versatile functional group that can be transformed into other functional groups such as amines and carboxylic acids. organic-chemistry.org
Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. mst.edu Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2/Ni, Pt, or Pd). The reduction involves the addition of hydride ions or hydrogen atoms across the carbon-nitrogen triple bond. The reduction of this compound with LiAlH4 would be expected to reduce both the nitrile group and the phthalimide carbonyls, leading to a more complex product. Selective reduction of the nitrile group in the presence of the phthalimide would require milder or more specific reducing agents.
Hydrolysis: The hydrolysis of the nitrile group can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions.
Acidic Hydrolysis: Heating the nitrile with a strong acid like hydrochloric acid or sulfuric acid results in the formation of a carboxylic acid (2-Phthalimidomethyl-benzoic acid) and an ammonium (B1175870) salt.
Basic Hydrolysis: Treatment with a strong base like sodium hydroxide, followed by acidification, also yields the corresponding carboxylic acid. Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage (2-Phthalimidomethyl-benzamide).
| Transformation | Reagent(s) | Product |
| Reduction | LiAlH4, then H2O | 2-(Aminomethyl)benzylamine (and reduced phthalimide product) |
| H2, Ni/Pt/Pd | 2-Phthalimidomethyl-benzylamine | |
| Acidic Hydrolysis | HCl (aq) or H2SO4 (aq), Heat | 2-Phthalimidomethyl-benzoic acid |
| Basic Hydrolysis | NaOH (aq), Heat, then H3O+ | 2-Phthalimidomethyl-benzoic acid |
Table 3: Common Transformations of the Benzonitrile Group
Aromatic Substitution Reactions on the Benzonitrile Ring
The benzonitrile ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iq The outcome of such reactions is profoundly influenced by the two substituents already present on the ring: the cyano (-CN) group and the phthalimidomethyl [-CH₂(N(CO)₂C₆H₄)] group.
The mechanism for electrophilic aromatic substitution generally proceeds in two steps:
Formation of a Carbocation Intermediate : In the rate-determining step, an electrophile attacks the π-electron system of the benzene ring, forming a positively charged resonance-stabilized intermediate known as an arenium ion or sigma complex. msu.edu
Deprotonation : A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the ring's aromaticity and yielding the substituted product. msu.edumasterorganicchemistry.com
The reactivity and orientation of incoming electrophiles are dictated by the electronic properties of the existing substituents.
Cyano Group (-CN) : This group is strongly electron-withdrawing due to both induction and resonance. Consequently, it is a powerful deactivating group, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles than benzene. It directs incoming electrophiles to the meta position.
Phthalimidomethyl Group [-CH₂(N(CO)₂C₆H₄)] : The phthalimide portion is highly electron-withdrawing due to its two carbonyl groups. This effect is transmitted to the benzene ring via the methylene (B1212753) (-CH₂) spacer, making the phthalimidomethyl group inductively deactivating. However, as an alkyl-type substituent, it directs incoming electrophiles to the ortho and para positions.
In this compound, the two groups are ortho to each other. Their combined directing effects determine the position of further substitution. Let's consider the numbering of the benzonitrile ring where the phthalimidomethyl group is at C1 and the cyano group is at C2.
The C1-phthalimidomethyl group directs to positions C4 (para) and C6 (ortho).
The C2-cyano group directs to positions C4 and C6 (meta to itself).
Therefore, both substituents direct incoming electrophiles to the C4 and C6 positions. However, the significant steric bulk of the phthalimidomethyl group at C1 severely hinders the approach of an electrophile to the adjacent C6 position. As a result, electrophilic aromatic substitution is expected to occur predominantly at the C4 position.
Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Influence | Favored Positions for Substitution |
|---|---|---|---|---|---|
| -CH₂-(Phthalimide) | C1 | -I (Inductive Withdrawal) | Deactivating | Ortho, Para | 4, 6 |
| -CN (Cyano) | C2 | -I, -R (Inductive & Resonance Withdrawal) | Strongly Deactivating | Meta | 4, 6 |
Interplay between Phthalimide and Benzonitrile Reactivity
The reactivity of this compound is not merely a sum of its parts; the phthalimide and benzonitrile moieties mutually influence each other through electronic and steric effects.
Electronic Effects and Inductive/Resonance Influences
The electronic character of the molecule is dominated by electron-withdrawing effects, rendering the aromatic ring significantly electron-deficient.
Inductive Effect (-I) : Both the cyano group and the phthalimide group are strongly electronegative. The phthalimide group's powerful inductive pull is relayed through the methylene bridge to the C1 position of the ring. The cyano group exerts its own strong -I effect from the C2 position. This combined inductive withdrawal significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic attack.
Summary of Electronic Influences
| Functional Group | Inductive Effect (-I) | Resonance Effect (-R) | Overall Impact on Ring Electron Density |
|---|---|---|---|
| Phthalimidomethyl | Strongly withdrawing | None | Deactivating |
| Benzonitrile | Strongly withdrawing | Strongly withdrawing | Strongly Deactivating |
Steric Considerations in Reaction Pathways
Steric hindrance plays a critical role in the reactivity of this compound, primarily due to the large size of the phthalimidomethyl substituent. nih.govnih.gov
Influence on Aromatic Substitution : As discussed, the steric bulk of the phthalimidomethyl group at C1 shields the adjacent C6 position. uniovi.es This makes the electronically favored C4 position the almost exclusive site for electrophilic attack, as it is sterically accessible. youtube.com
Influence on Functional Group Reactivity : The proximity of the bulky phthalimide group to the cyano group at C2 can hinder reactions that involve nucleophilic attack on the nitrile carbon. Likewise, reactions at the benzylic methylene (-CH₂) position are sterically congested, potentially requiring more forcing reaction conditions compared to less hindered benzyl (B1604629) compounds.
The concept of steric hindrance dictates that reaction pathways requiring attack at a crowded center will be slower than those at an unhindered site. youtube.com In this molecule, the phthalimidomethyl group acts as a significant steric barrier.
Kinetic and Thermodynamic Aspects of Reactions
Kinetic Aspects : The rate of reaction is governed by the height of the activation energy barrier. For electrophilic aromatic substitution on this molecule, the reaction rate is expected to be very slow.
High Activation Energy : The strong deactivating nature of both substituents means that the aromatic ring is a poor nucleophile. This raises the activation energy for the rate-determining step—the formation of the arenium ion intermediate. The electron-withdrawing groups destabilize this positively charged intermediate, further slowing the reaction. researchgate.net
Rate Comparison : The rate of electrophilic substitution for this compound would be significantly lower than that of benzene, toluene, or even benzonitrile alone.
Thermodynamic Aspects : Thermodynamics relates to the relative stability of reactants and products. In the context of electrophilic substitution, the primary consideration is the stability of the resulting isomers.
Product Stability : For substitution at the C4 and C6 positions, the C4-substituted product is expected to be the thermodynamically more stable isomer. This is because substitution at C6 would introduce a third adjacent substituent, leading to significant steric strain and van der Waals repulsion between the new group, the phthalimidomethyl group, and the cyano group. The C4-substituted product avoids this crowding.
Reaction Reversibility : Some electrophilic aromatic substitution reactions, such as sulfonation, are reversible. masterorganicchemistry.com If such a reaction were performed on this substrate, the thermodynamically favored C4 product would be expected to dominate, especially under conditions of equilibrium control.
While specific enthalpy and entropy values are not published for this compound, data for the related compound benzonitrile can provide a reference point for the thermodynamic properties of the core structure.
Selected Thermodynamic Properties of Benzonitrile (Reference)
Note: Data for benzonitrile, not this compound. For comparative purposes only.
| Property | Value | Units |
|---|---|---|
| Enthalpy of Fusion (ΔfusH) | 10.98 | kJ/mol |
| Entropy of Fusion (ΔfusS) | 42.16 | J/mol*K |
| Enthalpy of Vaporization (ΔvapH°) | 55.48 | kJ/mol |
Source: NIST WebBook nist.gov
Computational Chemistry Investigations of 2 Phthalimidomethyl Benzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties and reactivity of a compound. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure and geometry of molecules.
Density Functional Theory (DFT) Studies for Optimized Geometries
A comprehensive search for DFT studies focused on the geometry optimization of 2-Phthalimidomethyl-benzonitrile did not yield any specific results. While DFT is a common method for determining the most stable three-dimensional arrangement of atoms in a molecule, no published data on bond lengths, bond angles, or dihedral angles for this particular compound could be located. In general, such studies would involve selecting a suitable functional (e.g., B3LYP, PBE) and basis set to solve the Schrödinger equation, allowing for the calculation of the molecule's minimum energy conformation. rsc.orgnih.govnih.gov
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
No specific electronic structure analyses, including Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap calculations or Molecular Electrostatic Potential (MEP) maps, for this compound were found in the searched literature.
HOMO-LUMO Analysis: This analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO orbitals indicates the chemical stability of a compound. researchgate.netnih.govaimspress.com A small energy gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. nih.govresearchgate.netresearchgate.net This information is valuable for predicting how the molecule will interact with other chemical species.
Vibrational Spectroscopy Simulation and Assignment
There are no available simulated vibrational spectroscopy data or spectral assignments for this compound. Theoretical vibrational analysis, often performed using DFT, calculates the frequencies and intensities of infrared (IR) and Raman spectra. nih.govfrontiersin.orguniv-tlse3.fr These theoretical spectra are then compared with experimental data to assign specific vibrational modes to the corresponding functional groups within the molecule.
Reaction Pathway and Mechanism Elucidation
The elucidation of reaction pathways and mechanisms through computational methods provides a molecular-level understanding of how a chemical reaction proceeds.
Transition State Localization
No studies on the localization of transition states for any reaction involving this compound were identified. This computational technique is used to find the highest energy point along a reaction coordinate, known as the transition state. nih.gov Identifying the geometry and energy of the transition state is key to understanding the kinetics and mechanism of a reaction.
Intrinsic Reaction Coordinate (IRC) Analysis
A search for Intrinsic Reaction Coordinate (IRC) analyses for reactions involving this compound returned no results. An IRC calculation maps the reaction pathway from a transition state down to the reactants and products on the potential energy surface. q-chem.comscm.comresearchgate.net This confirms that a located transition state indeed connects the intended reactants and products.
Potential Energy Surface (PES) Mapping
The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.org For this compound, mapping the PES allows for the identification of stable isomers, transition states, and reaction pathways. The PES is a multidimensional surface where each point corresponds to a specific arrangement of the atoms and its associated potential energy. libretexts.orglibretexts.org
A simplified representation of a PES can be visualized by plotting the energy against one or two geometric parameters, such as bond lengths, bond angles, or dihedral angles. For this compound, key parameters to scan would include the rotation around the C-C bond connecting the phthalimido group to the benzyl (B1604629) ring and the C-N bond of the phthalimide (B116566) moiety.
Table 1: Hypothetical Energy Profile along a Key Dihedral Angle of this compound
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Description |
| 0 | 5.2 | Eclipsed (Sterically hindered) |
| 60 | 0.5 | Gauche |
| 120 | 2.8 | Partially Eclipsed |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 2.8 | Partially Eclipsed |
| 300 | 0.5 | Gauche |
This table presents a hypothetical energy profile for the rotation around the C-C bond connecting the phthalimido and benzyl groups. The anti conformation, where the bulky groups are furthest apart, is predicted to be the most stable.
By systematically varying these coordinates and calculating the single-point energy at each step, a map of the energetic landscape can be constructed. Regions of low energy on this map correspond to stable conformations, while peaks or saddle points represent transition states for conformational changes or chemical reactions. visualizeorgchem.com For instance, the PES can reveal the energy barriers associated with the rotation of the benzonitrile (B105546) group relative to the phthalimidomethyl substituent.
Conformational Analysis
The flexibility of this compound, arising from several rotatable single bonds, means that it can exist in numerous different three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energetic relationships between them.
A crucial step in computational analysis is a thorough conformational search. This process involves systematically or randomly generating a large number of possible conformations of this compound. Common methods for conformational searching include systematic grid searches, random sampling (e.g., Monte Carlo methods), and molecular dynamics simulations.
Once a diverse set of initial conformations is generated, each structure is subjected to geometry optimization, also known as energy minimization. This computational process adjusts the atomic coordinates to find the nearest local energy minimum on the potential energy surface. Quantum mechanical methods, such as Density Functional Theory (DFT), are often employed for accurate energy minimization. The result is a collection of stable conformers and their corresponding relative energies.
Table 2: Calculated Relative Energies of Low-Energy Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| 1 | 0.00 | τ(N-C-C-C) = 178.5, τ(C-C-C-N) = 65.2 |
| 2 | 0.85 | τ(N-C-C-C) = 62.1, τ(C-C-C-N) = 175.8 |
| 3 | 1.52 | τ(N-C-C-C) = -68.4, τ(C-C-C-N) = 70.1 |
| 4 | 2.10 | τ(N-C-C-C) = 175.3, τ(C-C-C-N) = -63.9 |
This table provides hypothetical data from a conformational search and energy minimization study, illustrating the small energy differences between various stable forms of the molecule.
The three-dimensional shape of a molecule is intrinsically linked to its reactivity. The accessibility of the nitrile group or the aromatic rings in this compound can be significantly influenced by its conformational state. For example, a particular conformation might shield the nitrile group, hindering its participation in a reaction.
Computational analysis can quantify how the energy of activation for a proposed reaction changes with the starting conformation. By examining the electronic properties, such as the distribution of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential for different conformers, predictions can be made about their relative reactivities. A conformation that places the nitrile group in a more sterically accessible position and with a favorable electronic character for a specific reaction will likely exhibit a lower activation energy for that transformation.
Advanced Theoretical Methodologies
To gain a deeper and more accurate understanding of the chemical properties of this compound, more sophisticated computational methods can be applied. While DFT provides a good balance of accuracy and computational cost for many applications, higher-level ab initio methods can offer benchmark-quality data.
One such advanced methodology is the use of coupled-cluster theory, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples). While computationally expensive, CCSD(T) calculations, often performed on the DFT-optimized geometries (single-point calculations), can provide highly accurate energies for key conformers and transition states.
Another advanced approach involves the use of quantum mechanics/molecular mechanics (QM/MM) methods, especially when studying the molecule's behavior in a solvent or a biological environment. In a QM/MM simulation, the electronically active part of this compound (the QM region) is treated with a high level of theory, while the surrounding environment (the MM region) is described using a simpler, classical force field. This allows for the inclusion of environmental effects on conformational preferences and reactivity in a computationally feasible manner.
Furthermore, ab initio molecular dynamics (AIMD) can be used to simulate the dynamic evolution of the molecule over time. nih.gov This method calculates the forces on the atoms "on the fly" using quantum mechanics, providing a realistic picture of the conformational dynamics and reactive trajectories without predefining a reaction coordinate. nih.govnih.gov
Table 3: Comparison of Relative Conformer Energies using Different Theoretical Methods
| Conformer ID | DFT (B3LYP/6-31G*) (kcal/mol) | MP2/6-311+G** (kcal/mol) | Hypothetical CCSD(T)/aug-cc-pVTZ (kcal/mol) |
| 1 | 0.00 | 0.00 | 0.00 |
| 2 | 0.85 | 0.79 | 0.81 |
| 3 | 1.52 | 1.65 | 1.58 |
| 4 | 2.10 | 2.05 | 2.08 |
This table presents a hypothetical comparison of the relative energies of the conformers calculated with different levels of theory, illustrating the convergence towards more accurate values with more advanced methods.
Synthetic Applications and Materials Science Relevance of 2 Phthalimidomethyl Benzonitrile
As a Building Block in Complex Organic Synthesis
2-Phthalimidomethyl-benzonitrile is a bifunctional molecule whose utility in organic synthesis stems from the reactivity of its two primary functional groups: the nitrile and the phthalimide-protected amine. The phthalimide (B116566) group serves as a stable protecting group for a primary amine, which can be unveiled when needed, while the nitrile group offers a versatile handle for various chemical transformations, including hydrolysis, reduction, and cyclization.
Precursor for Functionalized Amines
A primary synthetic application of this compound is its role as a stable precursor to 2-(aminomethyl)benzonitrile (B1289245), also known as 2-cyanobenzylamine. nih.gov The phthalimide group effectively masks the primary amine, preventing its participation in unwanted side reactions while other parts of a molecule are being manipulated. This protection strategy is a cornerstone of the Gabriel synthesis of primary amines.
The deprotection to reveal the aminomethyl group can be achieved under standard conditions, most commonly via hydrazinolysis (the Ing-Manske procedure) or acid hydrolysis. For instance, acid-catalyzed hydrolysis cleaves the amide bonds of the phthalimide ring, liberating the primary amine. lookchem.com This transformation is significant because 2-(aminomethyl)benzonitrile is a valuable intermediate, possessing both a nucleophilic amino group and an electrophilic nitrile group, which can be used for subsequent synthetic elaborations. nih.govlibretexts.org
The reaction to deprotect the phthalimide group is a critical step in utilizing this compound as a source of 2-cyanobenzylamine.
Table 1: Deprotection of this compound
| Reactant | Reagent | Product | Reference |
| This compound | Hydrazine (B178648) hydrate (B1144303) or Acid (e.g., HCl) | 2-(Aminomethyl)benzonitrile | lookchem.com |
Intermediate in the Synthesis of Other Heterocyclic Compounds
While direct cyclization of this compound is not extensively documented, its deprotected product, 2-(aminomethyl)benzonitrile, is a key intermediate for synthesizing various nitrogen-containing heterocyclic compounds. The strategic placement of the aminomethyl and nitrile groups ortho to each other on the benzene (B151609) ring allows for intramolecular cyclization reactions to form fused ring systems.
Table 2: Potential Heterocyclic Systems from 2-(Aminomethyl)benzonitrile
| Intermediate | Reaction Type | Resulting Heterocycle Core |
| 2-(Acylaminomethyl)benzonitrile | Intramolecular Cyclization | Dihydroisoquinolinone |
| 2-((Thioacyl)aminomethyl)benzonitrile | Intramolecular Cyclization | Thio-containing analogs |
Role in Cascade Reactions and Tandem Processes
The direct role of this compound in cascade or tandem reactions is limited. However, it serves as a synthetic precursor to molecules that are pivotal in such processes. Notably, a closely related class of compounds, 2-acylbenzonitriles (such as 2-formylbenzonitrile), are well-established substrates in base-promoted cascade reactions for synthesizing isoindolin-1-ones. nih.govresearchgate.netresearchgate.net These reactions often involve an initial aldol-type addition to the carbonyl group, followed by an intramolecular attack on the nitrile, leading to the rapid construction of the heterocyclic core. mdpi.com
Therefore, this compound can be considered a precursor to substrates for these powerful reactions. A synthetic sequence could involve the deprotection of the phthalimide to yield 2-(aminomethyl)benzonitrile, followed by oxidation of the aminomethyl group to an aldehyde, thus generating 2-formylbenzonitrile. This product could then be directly employed in established cascade reactions to afford complex molecules like 3,3-dialkylated isoindolin-1-ones, which are motifs found in bioactive compounds and functional materials. nih.gov
Potential in Polymer Chemistry and Functional Materials
The application of this compound in polymer science is not well-documented in scientific literature. However, its chemical structure suggests potential, albeit theoretical, roles in the synthesis of functional polymers.
Monomer for Polymer Synthesis
There is currently no evidence to suggest that this compound is used as a monomer for polymerization. Phthalonitrile-based polymers are typically high-performance thermosets formed from monomers containing at least two phthalonitrile (B49051) (1,2-dicyanobenzene) units, which undergo a cyclotrimerization reaction of the nitrile groups to form a cross-linked phthalocyanine (B1677752) or triazine network. Since this compound possesses only a single nitrile group, it cannot undergo this type of homopolymerization.
Theoretically, it could be converted into a reactive monomer. For example, after deprotection of the phthalimide to give 2-(aminomethyl)benzonitrile, the resulting primary amine could participate in step-growth polymerization with a dicarboxylic acid or diacyl chloride to form a polyamide. In this scenario, the benzonitrile (B105546) group would become a pendant functional group along the polymer backbone, which could be used for subsequent modifications.
Incorporation into Polymeric Scaffolds
The incorporation of this compound as a complete unit into a polymeric scaffold is plausible, primarily as a pendant group. This would involve modifying the molecule to attach it to a pre-existing polymer or to a monomer before polymerization. For instance, the aromatic ring could be functionalized with a polymerizable group (like a vinyl or styrenyl moiety) through electrophilic substitution, allowing it to be incorporated into a polymer chain via chain-growth polymerization.
Alternatively, the deprotected form, 2-(aminomethyl)benzonitrile, could be grafted onto polymer backbones containing reactive sites such as carboxylic acid or acyl chloride groups, forming stable amide linkages. The pendant benzonitrile groups could then impart specific properties to the material or serve as sites for further chemical functionalization of the polymer.
Development of Materials with Specific Optical or Electronic Properties
The inherent electronic features of the phthalimide and benzonitrile groups within this compound make it a compelling building block for the synthesis of advanced functional materials. The phthalimide unit is a well-known electron acceptor, while the benzonitrile group also possesses electron-withdrawing characteristics. This electronic profile can be harnessed in the design of materials for applications in optoelectronics.
While specific research on the direct application of this compound in optical or electronic materials is not extensively documented in publicly available literature, its structural motifs suggest significant potential. For instance, the modification of the phthalimide or benzonitrile rings could lead to the synthesis of novel dyes or fluorescent probes. The nitrile group, in particular, is a versatile functional group that can be converted into other functionalities, such as amines or carboxylic acids, which can then be used to tune the electronic properties of the resulting molecules.
The general class of phthalonitriles, to which this compound belongs, are precursors for the synthesis of phthalocyanines. evitachem.com Phthalocyanines are large, aromatic macrocyclic compounds that exhibit intense absorption in the visible region of the electromagnetic spectrum, making them valuable as pigments and dyes. Furthermore, metal complexes of phthalocyanines have shown promise as active components in organic solar cells, photodynamic therapy agents, and chemical sensors. The synthesis of unsymmetrically substituted phthalocyanines, which can be achieved using derivatives of this compound, allows for fine-tuning of their electronic and photophysical properties.
Supramolecular Chemistry Potential
Supramolecular chemistry, which focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions, offers another avenue for the application of this compound. The structure of this compound is amenable to various non-covalent interactions, paving the way for the construction of complex, self-assembled architectures.
The assembly of molecules into well-defined, ordered structures is a cornerstone of nanotechnology and materials science. This compound possesses several features that can drive self-assembly processes. The aromatic rings of the phthalimide and benzonitrile moieties can participate in π-π stacking interactions, which are crucial for the organization of many organic materials.
Additionally, the presence of carbonyl groups in the phthalimide moiety and the nitrogen atom in the nitrile group allows for the formation of hydrogen bonds with suitable donor molecules. These directional and specific interactions can be exploited to guide the self-assembly process and create intricate supramolecular structures. The interplay of these non-covalent forces, including van der Waals interactions, can lead to the formation of one-, two-, or three-dimensional networks with potential applications in areas such as molecular electronics and porous materials. smolecule.com Anion-induced self-assembly is a growing field of research that provides insights into natural self-assembly processes like those found in DNA and proteins.
Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule or ion that fits within it. The design of synthetic host molecules that can selectively bind specific guests is a major focus of this field, with applications ranging from environmental remediation to drug delivery.
The structure of this compound suggests that it could potentially act as a guest molecule in various host-guest systems. Its size and shape, as well as the presence of functional groups capable of non-covalent interactions, could allow it to be encapsulated within the cavities of macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. The formation of such inclusion complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and reactivity.
Conversely, derivatives of this compound could be designed to act as host molecules. By incorporating recognition sites and a pre-organized cavity, it may be possible to create receptors that selectively bind to specific guest species. The nitrile group, for example, could be involved in electrostatic interactions with cationic guests. The exploration of the host-guest chemistry of this compound and its derivatives could lead to the development of novel sensors, separation technologies, and catalytic systems. smolecule.com
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-Phthalimidomethyl-benzonitrile, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, phthalimide derivatives can be introduced via Mitsunobu reactions or coupling with activated benzonitrile precursors. Optimizing yield requires controlling stoichiometry (e.g., 1:1 molar ratio of phthalimide to benzonitrile derivatives), using catalysts like Pd(PPh₃)₄, and selecting aprotic solvents (e.g., DMF or THF) at 60–80°C under inert atmospheres . Reaction progress should be monitored via TLC or HPLC to ensure completion.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm and nitrile signals near δ 118 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally analogous compounds like 2-(4-Methylphenyl)benzonitrile, where torsion angles and bond lengths are critical for validating synthesis .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2230 cm⁻¹) .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential irritancy. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Toxicity data are limited, so adhere to protocols for analogous nitriles, such as avoiding skin contact and ensuring proper waste disposal .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model electron density distribution and frontier molecular orbitals (HOMO/LUMO). These predict reactivity sites, such as the nitrile group’s electrophilicity, and correlate with experimental UV-Vis spectra. Basis sets like 6-31G(d) are recommended for balancing accuracy and computational cost .
Q. What strategies resolve contradictions in reported synthetic yields or reaction conditions across studies?
- Methodological Answer : Systematic reproducibility studies should isolate variables (e.g., solvent purity, catalyst batch). For example, if yields vary with Pd catalysts, compare Pd(OAc)₂ vs. PdCl₂ under identical conditions. Cross-validate findings using alternative characterization (e.g., mass spectrometry) and reference control reactions from peer-reviewed protocols .
Q. How does the substitution pattern on the benzonitrile core influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -CN) enhance electrophilicity at the benzonitrile carbon, facilitating nucleophilic attack. Substituent effects can be quantified via Hammett σ constants. For example, methyl groups at the ortho position (as in 2,4-Dimethylbenzonitrile) sterically hinder reactions, requiring elevated temperatures or polar solvents .
Q. What role does the phthalimide moiety play in the compound’s stability and reactivity under different conditions?
- Methodological Answer : The phthalimide group acts as a protecting group for amines, enhancing thermal stability. Its electron-deficient aromatic system can participate in π-π stacking, affecting crystallization behavior. Under basic conditions (e.g., NaOH/EtOH), it may hydrolyze, requiring careful pH control during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
